Dual Cholinesterase Inhibition: AChE IC₅₀ = 10.4 μM, BuChE IC₅₀ = 5.4 μM
The target compound inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) in vitro, with reported IC₅₀ values of 10.4 μM and 5.4 μM, respectively . This dual inhibition profile distinguishes the compound from the furan-2-carboxamide analog N-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carboxamide, which instead shows activity at T-type calcium channels (EC₅₀ ≈ 10,600 nM) but no reported cholinesterase modulation [1]. The modest 1.9-fold selectivity for BuChE over AChE represents a quantifiable differentiation parameter relative to highly AChE-selective scaffolds that may lack meaningful BuChE engagement.
| Evidence Dimension | Enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | AChE IC₅₀ = 10.4 μM; BuChE IC₅₀ = 5.4 μM |
| Comparator Or Baseline | N-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carboxamide: EC₅₀ ≈ 10,600 nM at Cav3 T-type Ca²⁺ channel (no reported cholinesterase activity) |
| Quantified Difference | Target engages cholinesterases; comparator engages calcium channels — orthogonal target profiles |
| Conditions | In vitro Ellman's method for cholinesterase; whole-cell patch clamp for calcium channel |
Why This Matters
Researchers seeking a dual AChE/BuChE inhibitor with a defined IC₅₀ ratio should select this compound rather than the furan-2-carboxamide analog, which does not address cholinesterase targets.
- [1] BindingDB. BDBM77078: N-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carboxamide. Affinity Data: EC₅₀ = 1.06 × 10⁴ nM against human Cav3 T-type calcium channel (α1H). Accessed 2026-04-29. View Source
